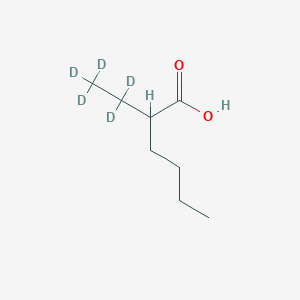
Fenbutrazate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Fenbutrazate-d4 involves the incorporation of deuterium atoms into the Fenbutrazate molecule. The general synthetic route includes the esterification of 2-phenylbutyric acid with 2-(3-methyl-2-phenylmorpholino)ethanol-d4. The reaction conditions typically involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.
Analyse Des Réactions Chimiques
Fenbutrazate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Fenbutrazate-d4 is primarily used in scientific research as a biochemical tool for studying metabolic pathways and drug interactions. Its deuterated form allows for more precise tracking in metabolic studies using techniques like mass spectrometry . Additionally, it is used in proteomics research to study protein-ligand interactions and in environmental research as a standard for detecting pollutants.
Mécanisme D'action
Fenbutrazate-d4, like its non-deuterated counterpart, acts as a psychostimulant. It functions by increasing the release of norepinephrine and dopamine in the brain, leading to heightened alertness and reduced appetite . The molecular targets include norepinephrine and dopamine transporters, which are involved in the reuptake of these neurotransmitters. By inhibiting their reuptake, this compound increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their effects .
Comparaison Avec Des Composés Similaires
Fenbutrazate-d4 is similar to other psychostimulants such as phenmetrazine and phendimetrazine. its deuterated form provides unique advantages in research applications due to its stability and distinguishability in mass spectrometry . Other similar compounds include:
Phenmetrazine: A stimulant with similar appetite suppressant properties.
Phendimetrazine: A prodrug that is metabolized into phenmetrazine.
Morazone: Another psychostimulant with similar effects.
This compound’s uniqueness lies in its deuterated form, which allows for more precise and accurate research applications.
Propriétés
Formule moléculaire |
C23H29NO3 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
[1,1,2,2-tetradeuterio-2-(3-methyl-2-phenylmorpholin-4-yl)ethyl] 2-phenylbutanoate |
InChI |
InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3/i15D2,17D2 |
Clé InChI |
BAQKJENAVQLANS-XLBLAKOUSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC(=O)C(CC)C1=CC=CC=C1)N2CCOC(C2C)C3=CC=CC=C3 |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B13435948.png)








